5-Bromo-2-(3-methoxyphenoxy)pyrimidine

描述

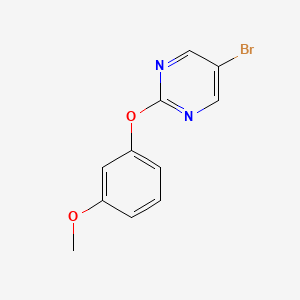

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position and a 3-methoxyphenoxy substituent at the 2-position. Pyrimidine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, due to their structural resemblance to nucleic acid bases. The substitution of the phenoxy group in place of methoxy or other alkoxy groups introduces steric and electronic variations that influence reactivity and biological interactions.

Structure

2D Structure

属性

IUPAC Name |

5-bromo-2-(3-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-15-9-3-2-4-10(5-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAUCDXSPIMNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73226-25-2 | |

| Record name | 5-bromo-2-(3-methoxyphenoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

One-Step Condensation Using 2-Bromomalonaldehyde and Amidines

- Reference: CN110642788A patent describes a one-step synthesis of 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde with amidine compounds in acidic medium.

- Procedure: At 0°C, 2-bromomalonaldehyde is added to glacial acetic acid with 3A molecular sieves, then an amidine hydrochloride solution in acetic acid is added dropwise. The mixture is heated to 100°C and maintained until reaction completion (5-8 hours).

- Workup: After cooling, water is added, the solid product is filtered, washed with ethanol, and purified by extraction with dichloromethane and aqueous sodium hydroxide.

- Yield: For 2-methyl-5-bromopyrimidine, 43% yield; for 5-bromo-2-phenylpyrimidine, 33% yield.

- Advantages: Simple, safe, low-cost, and short reaction time with easy post-processing.

| Parameter | Details |

|---|---|

| Starting materials | 2-bromomalonaldehyde, amidine |

| Solvent | Glacial acetic acid |

| Temperature | 0°C to 100°C |

| Reaction time | 5-8 hours |

| Yield | 33-43% |

| Advantages | One-step, low cost, safe |

Halogenation of Pyrimidine Derivatives

- Reference: EP0029282A1 patent discloses a process for preparing 5-halopyrimidines by high-temperature reaction of formamide with 4-halo-5-hydroxy-2(5H)-furanone derivatives.

- Method: This process allows economical synthesis of 5-bromopyrimidines by cyclization and halogenation steps.

- Note: This method is primarily for preparing 5-bromo- or 5-chloropyrimidines but can be adapted for derivatives.

Bromination of Phenolic Precursors

- Reference: CN104693014A patent describes synthesis of 5-bromo-2-methoxyphenol via acetylation protection of o-methoxyphenol, bromination with bromine catalyzed by iron powder, followed by deacetylation.

- Relevance: This method is useful for preparing 3-methoxyphenol derivatives that could be used as nucleophiles in the next step.

Introduction of 3-Methoxyphenoxy Group at the 2-Position

The 3-methoxyphenoxy substituent is generally introduced by nucleophilic aromatic substitution (SNAr) on the 2-position of the 5-bromopyrimidine intermediate.

- Typical Route: React 5-bromo-2-chloropyrimidine with 3-methoxyphenol or its sodium salt under basic conditions.

- Conditions: Use of a strong base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures (80-120°C).

- Outcome: The phenoxy group displaces the 2-chloro substituent, yielding this compound.

Comparative Data Table of Key Preparation Methods

| Method No. | Starting Materials | Key Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 2-bromomalonaldehyde + amidine | Glacial acetic acid, 0-100°C, 5-8 h | 33-43 | One-step, low cost, safe | Moderate yield |

| 2 | 4-halo-5-hydroxy-2(5H)-furanone + formamide | High temp cyclization | Not specified | Economical, convenient | Requires specific intermediates |

| 3 | 5-bromo-2-chloropyrimidine + 3-methoxyphenol | Base, polar aprotic solvent, 80-120°C | High (typical for SNAr) | Efficient substitution | Requires halopyrimidine precursor |

| 4 | o-methoxyphenol (for phenoxy precursor) | Acetylation, bromination, deacetylation | Not specified | Protects phenol during bromination | Multi-step for phenol preparation |

Research Findings and Notes

- The one-step reaction of 2-bromomalonaldehyde with amidines (Method 1) is notable for its operational simplicity and safety compared to other methods involving pyrophoric reagents like dimethylzinc or trimethylaluminum.

- Bromination of phenolic precursors requires protection of the hydroxyl group to avoid side reactions, which adds steps but improves selectivity.

- The nucleophilic substitution step is well-established for introducing phenoxy groups on pyrimidine rings and typically proceeds with high efficiency.

- The overall synthetic route can be optimized by combining the one-step 5-bromopyrimidine synthesis with efficient SNAr substitution to afford this compound in good yield and purity.

化学反应分析

Types of Reactions: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.

科学研究应用

Pharmaceutical Development

5-Bromo-2-(3-methoxyphenoxy)pyrimidine serves as a lead compound in the synthesis of new pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for developing drugs aimed at various diseases.

- Potential Therapeutic Uses : The compound has shown promise in the development of drugs targeting specific enzymes and receptors. For instance, pyrimidine derivatives are often explored for their anti-cancer properties, anti-infective activities, and as inhibitors in various biochemical pathways .

Research indicates that compounds similar to this compound exhibit significant biological activity:

- Antimicrobial Activity : Studies have demonstrated that pyrimidine derivatives can have antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacteria and fungi, making them potential candidates for antibiotic development .

- Anti-inflammatory and Antiviral Properties : Some derivatives have shown anti-inflammatory effects and potential antiviral activity, which could be beneficial in treating conditions such as viral infections and inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include bromination and etherification processes. The accessibility of starting materials like 3-methoxyphenol enhances its feasibility for large-scale production in pharmaceutical applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of pyrimidine derivatives in drug development:

- Antimicrobial Evaluation : A study synthesized a series of pyrimidine derivatives, including those with brominated structures similar to this compound. These compounds were tested for Minimum Inhibitory Concentration (MIC) against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

- Cancer Research : Research has indicated that pyrimidines can inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives were tested against multiple cancer cell lines, demonstrating selective cytotoxicity which is crucial for developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Lead compound for new drug synthesis targeting enzymes/receptors | Potential for anti-cancer and antimicrobial drugs |

| Biological Activity | Exhibits antimicrobial, anti-inflammatory, and antiviral properties | Active against various pathogens |

| Mechanism of Action | Interacts with cellular targets via hydrogen bonding | Modulates enzyme/receptor activity |

| Synthesis | Achievable through multi-step reactions involving bromination | Feasible for large-scale production |

作用机制

The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine involves its interaction with biological molecules. For instance, when used as a nucleoside analog, it can be incorporated into DNA, leading to the disruption of DNA replication and transcription processes. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

相似化合物的比较

Key Insights :

- Electron-Withdrawing Groups: The trifluoromethoxy group in 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine increases electrophilicity at the pyrimidine ring, enhancing reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents like cyclopropylmethoxy or piperidinyloxy may hinder nucleophilic attack but improve pharmacokinetic properties .

- Crystallographic Data : The pyrazoline-substituted analog exhibits a dihedral angle of 10.81° between pyrimidine and pyrazoline rings, influencing intermolecular interactions .

Key Insights :

- Nucleophilic Aromatic Substitution: Methoxy and phenoxy groups are typically introduced via Ullmann or SNAr reactions, with yields influenced by the electron-withdrawing nature of substituents .

- Cross-Coupling Efficiency : The tert-butylacetylene derivative achieves near-quantitative yield via palladium-catalyzed coupling, highlighting the versatility of halogenated pyrimidines in C–C bond formation .

Spectroscopic and Physical Properties

NMR and Mass Spectrometry Data:

Key Insights :

- The tert-butylacetylene substituent deshields pyrimidine protons, shifting aromatic signals upfield compared to phenoxy analogs .

- Trifluoromethoxy groups introduce distinct splitting patterns in NMR due to coupling with fluorine nuclei .

生物活性

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

- Molecular Formula : C10H9BrN2O3

- Molecular Weight : 269.1 g/mol

- Structure : The compound features a bromine atom and a methoxyphenoxy group attached to a pyrimidine ring, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling Reaction : This method involves coupling a boronic acid with a halide to form the desired compound.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles under appropriate conditions.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of drug discovery. Its structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound often display antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds indicate varying levels of antibacterial activity, suggesting a potential role in treating infections caused by resistant bacteria.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 5d | 6.25 | Strongest antibacterial activity |

| 5a | 50 | Least active |

Enzyme Inhibition

In vitro studies have highlighted the enzyme inhibitory potential of this compound. For example, it has been evaluated for its ability to inhibit alkaline phosphatase, with an IC50 value indicating effective inhibition at low concentrations.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 5d | 1.469 ± 0.02 | Competitive |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that pyrimidine derivatives could exhibit potent anticancer properties against multiple cancer cell lines. Compounds structurally related to this compound have shown promising results in reducing cell viability in cancer models.

- Antioxidant Properties : Some derivatives have been evaluated for their antioxidant activity, showcasing the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-Alzheimer’s Research : Recent investigations into pyrimidine derivatives have also explored their potential as anti-Alzheimer’s agents, demonstrating neuroprotective effects in vitro.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, and how do reaction conditions influence yield?

- Methodology : Nucleophilic aromatic substitution (SNAr) is commonly employed, leveraging the electron-deficient pyrimidine ring. The bromine at the 5-position acts as a leaving group, while the 3-methoxyphenoxy moiety is introduced via coupling with 3-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Optimization : Yield improvements (typically 60–75%) require careful control of stoichiometry (1:1.2 molar ratio of bromopyrimidine to phenol), solvent polarity, and temperature. Microwave-assisted synthesis can reduce reaction time by 50% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC-MS : Quantifies purity (>95% typical) and detects byproducts (e.g., dehalogenated species).

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.45 (s, H-6 pyrimidine), δ 7.4–6.8 (aromatic protons from 3-methoxyphenoxy), δ 3.8 (s, OCH₃) .

- X-ray crystallography : Confirms planar pyrimidine ring and dihedral angle (~45°) between pyrimidine and phenoxy groups .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The 5-bromo group participates in palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Selectivity for bromide over methoxy groups is >90% .

- Buchwald-Hartwig Amination : Limited utility due to steric hindrance from the 3-methoxyphenoxy group; yields drop below 40% for bulky amines .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- DFT Calculations : Predict activation energies for SNAr reactions. For example, the Gibbs free energy barrier for phenoxy group substitution is ~25 kcal/mol, aligning with experimental conditions (80–100°C) .

- Transition State Analysis : Identifies steric clashes between the methoxy group and incoming nucleophiles, guiding substituent modifications to enhance reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound in kinase inhibition assays?

- Data Reconciliation :

- Dose-Response Curves : Re-test at lower concentrations (1 nM–10 µM) to rule out off-target effects.

- Crystallographic Studies : Resolve binding mode ambiguities (e.g., hydrogen bonding with kinase hinge region vs. hydrophobic pocket interactions) .

- Kinetic Selectivity Screening : Use TR-FRET assays to compare IC₅₀ values against related kinases (e.g., EGFR vs. CDK2) .

Q. How does solvent choice impact the compound’s stability during long-term storage?

- Degradation Pathways : Hydrolysis of the methoxy group occurs in protic solvents (e.g., H₂O, MeOH) at pH < 5, forming phenolic byproducts.

- Stabilization : Store in anhydrous DMSO or acetonitrile at –20°C; desiccants (e.g., molecular sieves) reduce hydrolysis risk. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under optimal conditions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Batch vs. Flow Chemistry :

- Batch : Poor heat dissipation leads to side reactions (e.g., dimerization) at >10 g scale.

- Flow Systems : Improve temperature control (±2°C) and reduce reaction time by 30%, achieving >80% yield at 50 g scale .

Methodological Resources

- Synthetic Protocols : Refer to optimized procedures in (microwave-assisted synthesis) and (solubility guidelines for purification).

- Computational Tools : ICReDD’s reaction path search algorithms () integrate quantum mechanics and experimental data for pathway optimization.

- Analytical Validation : Cross-reference NMR and MS data from and to confirm structural assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。